

Application Notes and Protocols for DL-m-Tyrosine-d3 in Quantitative Proteomics

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Compound of Interest

Compound Name: *DL-m-Tyrosine-d3*

Cat. No.: *B15622824*

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Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful technique for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations.[1][2] This is achieved by metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which can then be distinguished from a "light" unlabeled population by mass spectrometry.[2] While canonical amino acids like arginine and lysine are commonly used for SILAC, there is growing interest in using non-canonical amino acids to probe specific biological processes.

DL-m-Tyrosine, an isomer of the standard amino acid L-tyrosine, is of particular interest as its presence in proteins is a biomarker for oxidative stress.[3] Under conditions of oxidative stress, hydroxyl radicals can oxidize phenylalanine to produce both m-tyrosine and o-tyrosine.[3] The accumulation of these isomers can disrupt cellular homeostasis and may contribute to the pathogenesis of various diseases.[3] The use of deuterated DL-m-Tyrosine (**DL-m-Tyrosine-d3**) in a SILAC-based workflow allows for the precise quantification of proteins that incorporate this marker of oxidative damage, providing insights into the cellular response to oxidative stress.

These application notes provide a detailed protocol for the use of **DL-m-Tyrosine-d3** in quantitative proteomics studies to investigate proteome-wide oxidative stress.

Key Applications

- **Biomarker of Oxidative Stress:** Quantitatively identify and measure the incorporation of m-Tyrosine into proteins as a direct readout of oxidative damage.
- **Drug Discovery and Development:** Assess the efficacy of antioxidant compounds or the pro-oxidant effects of drug candidates by monitoring changes in m-Tyrosine incorporation.
- **Disease Mechanism Studies:** Investigate the role of oxidative stress in the pathophysiology of diseases such as neurodegenerative disorders, cardiovascular disease, and cancer.^{[3][4]}

Experimental Protocol: Quantitative Analysis of m-Tyrosine Incorporation using DL-m-Tyrosine-d3

This protocol outlines a SILAC-based experiment to quantify the incorporation of m-Tyrosine into cellular proteins as a marker of oxidative stress. One population of cells is treated with an oxidative stressor in the presence of "heavy" **DL-m-Tyrosine-d3**, while a control population is grown in "light" medium.

Materials:

- Cell line of interest (e.g., CHO, HeLa)
- Standard cell culture medium (e.g., DMEM, RPMI-1640), deficient in L-Tyrosine
- Dialyzed Fetal Bovine Serum (dFBS)
- L-Tyrosine ("Light")
- **DL-m-Tyrosine-d3** ("Heavy")
- Oxidative stress-inducing agent (e.g., H₂O₂, Paraquat)
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (proteomics grade)
- C18 Solid-Phase Extraction (SPE) columns
- High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

- Cell Culture and Labeling:
 - Adapt cells to the tyrosine-deficient medium supplemented with either "light" L-Tyrosine or "heavy" **DL-m-Tyrosine-d3** for at least five cell doublings to ensure complete incorporation.
 - Culture the "light" cell population in medium containing a standard concentration of L-Tyrosine.
 - Culture the "heavy" cell population in medium containing **DL-m-Tyrosine-d3**.
- Induction of Oxidative Stress:
 - Treat the "heavy" labeled cells with an appropriate concentration of an oxidative stress-inducing agent for a defined period.
 - The "light" labeled cells will serve as the untreated control.
- Cell Lysis and Protein Extraction:
 - Harvest both cell populations and wash with ice-cold PBS.
 - Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration for each lysate.
- Protein Digestion:

- Combine equal amounts of protein from the "light" and "heavy" lysates.
- Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with IAA.
- Digest the proteins into peptides using trypsin overnight at 37°C.
- Peptide Cleanup:
 - Desalt the resulting peptide mixture using C18 SPE columns.
 - Elute the peptides and dry them under vacuum.
- LC-MS/MS Analysis:
 - Reconstitute the peptides in a suitable solvent for mass spectrometry.
 - Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument.

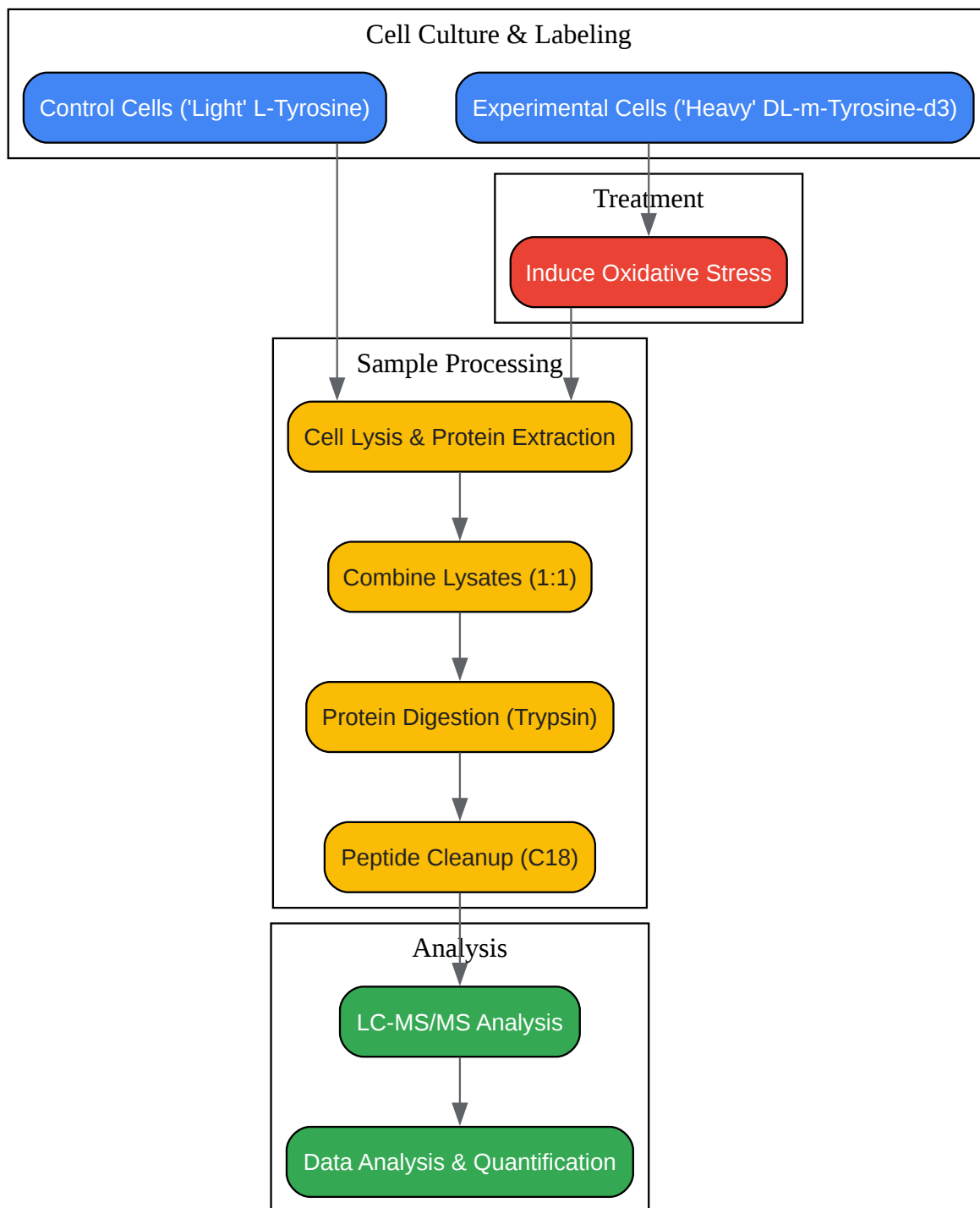
Data Analysis and Presentation

The raw mass spectrometry data is processed using software capable of identifying peptides and quantifying the relative abundance of the "light" and "heavy" isotopic pairs. The ratio of the heavy to light peak intensities for each m-Tyrosine-containing peptide reflects the degree of incorporation of this oxidative stress marker under the experimental conditions.

Table 1: Example Quantitative Data for Proteins with m-Tyrosine Incorporation

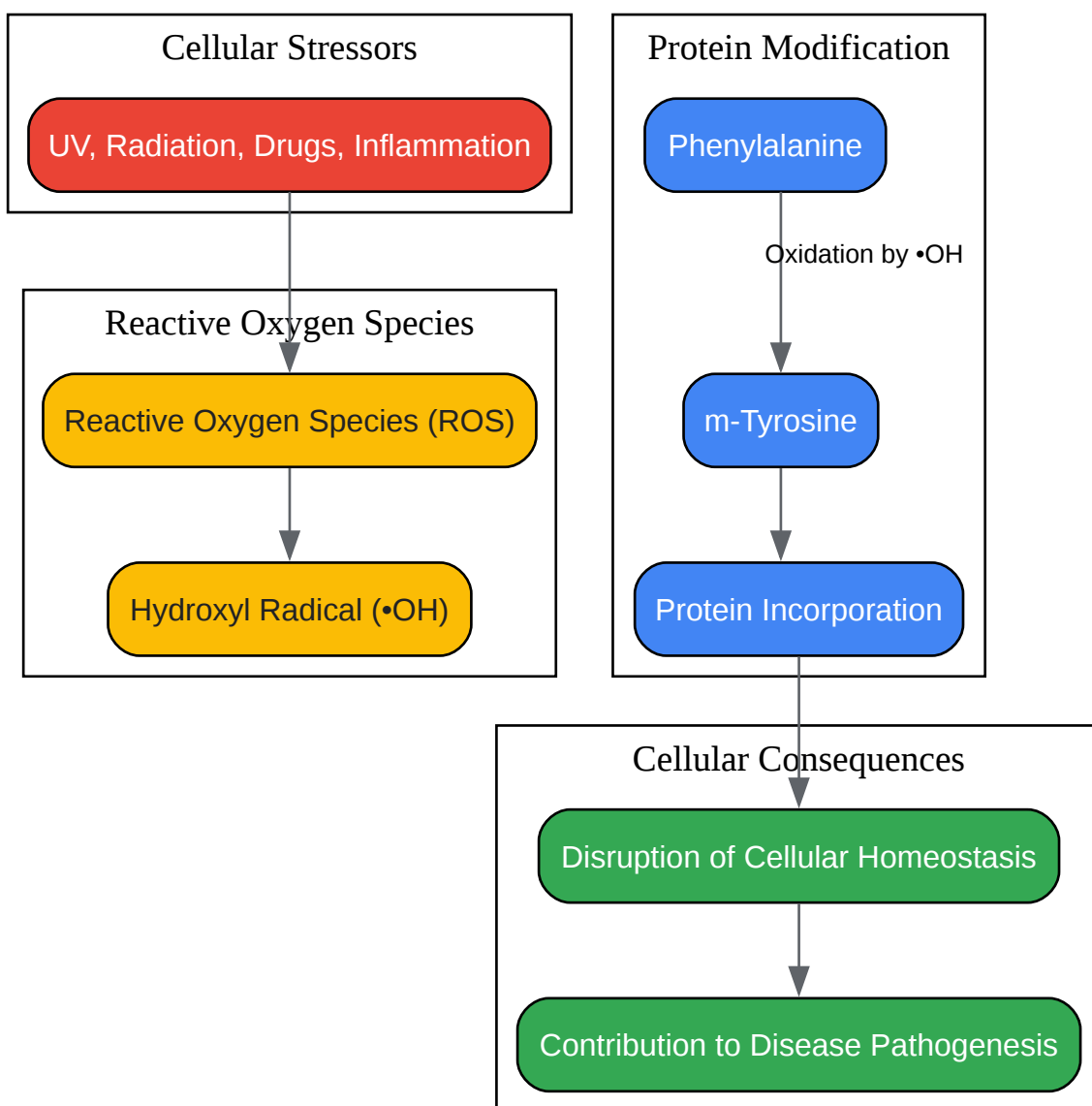
Protein ID	Gene Name	Peptide Sequence	m/z (Light)	m/z (Heavy)	Ratio (Heavy/Light)	p-value
P02768	ALB	LVNEVTEFAK	603.31	604.81	3.5	<0.01
P62258	HSP90AB1	IRELISNSDALDK	758.41	759.91	2.8	<0.01
P08238	HSPA5	VTHAVVTVPAYFND AQR	925.48	926.98	4.2	<0.001
P60709	ACTB	SYELPDGQVITIGNER	895.45	896.95	1.5	0.05

Visualizations



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Caption: Experimental workflow for quantitative proteomics using **DL-m-Tyrosine-d3**.



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Caption: Pathway of m-Tyrosine formation and incorporation due to oxidative stress.

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